Carboprost

説明

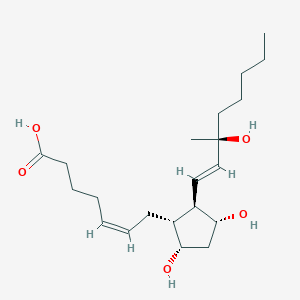

Structure

3D Structure

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJKPYFALUEJCK-IIELGFQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022739 | |

| Record name | Carboprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35700-23-3, 59286-19-0 | |

| Record name | Carboprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35700-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboprost [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Methyl-pgf2-alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059286190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B5032XT6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carboprost Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent oxytocic agent primarily utilized in the management of postpartum hemorrhage due to uterine atony. Its mechanism of action is centered on its activity as an agonist at the prostaglandin F receptor (FP), a G protein-coupled receptor (GPCR). This activation initiates a well-defined signaling cascade that results in robust and sustained contractions of the uterine smooth muscle (myometrium). This technical guide provides a comprehensive overview of the molecular pharmacology of this compound tromethamine, detailing its primary signaling pathway, off-target effects, relevant quantitative data, and detailed experimental protocols for studying its activity.

Core Mechanism of Action: Prostaglandin F Receptor (FP) Activation

This compound tromethamine exerts its primary therapeutic effect by mimicking the action of endogenous PGF2α.[1] It is a potent agonist of the prostaglandin F (FP) receptor, a member of the G protein-coupled receptor superfamily.[1][2] The FP receptor is predominantly coupled to the Gq subtype of heterotrimeric G proteins.[1][3]

The Gq Signaling Cascade

The binding of this compound tromethamine to the FP receptor induces a conformational change in the receptor, leading to the activation of the associated Gq protein. This activation initiates a downstream signaling cascade:

-

Gαq Activation: The activated FP receptor catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq protein (Gαq). This causes the dissociation of the Gαq-GTP complex from the βγ-subunits.

-

Phospholipase C (PLC) Activation: The Gαq-GTP complex then binds to and activates phospholipase C (PLC), a membrane-associated enzyme.

-

Second Messenger Generation: Activated PLC cleaves the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, which is the primary intracellular calcium store in smooth muscle cells. This binding triggers the release of stored calcium (Ca2+) into the cytoplasm.

-

Smooth Muscle Contraction: The resulting increase in intracellular Ca2+ concentration is the critical event leading to myometrial contraction. Calcium ions bind to calmodulin, and this complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

Off-Target Effects and Receptor Selectivity

While this compound is a potent FP receptor agonist, it is not entirely selective. A significant portion of its side-effect profile, including fever and hypertension, is attributed to its activation of the prostaglandin E receptor subtype 3 (EP3).[1]

EP3 Receptor Activation and Downstream Signaling

The EP3 receptor is unique in its ability to couple to multiple G proteins, leading to a more complex signaling outcome than the FP receptor.[4]

-

Gαi Coupling: The primary signaling pathway for the EP3 receptor involves coupling to inhibitory G proteins (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is implicated in the anti-lipolytic effects of prostaglandins.

-

Gα12/13 Coupling: The EP3 receptor can also couple to G12/13 proteins. This activates the small GTPase Rho, which in turn activates Rho-kinase (ROCK). The Rho/ROCK pathway is known to play a role in smooth muscle contraction, cell adhesion, and migration. This pathway may contribute to the hypertensive effects of this compound.[4][5]

-

Gαs Coupling: Some splice variants of the EP3 receptor have been shown to couple to stimulatory G proteins (Gs), leading to an increase in cAMP production.[4]

The diverse signaling potential of the EP3 receptor explains the varied and sometimes opposing physiological effects observed with non-selective prostaglandin analogs.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacodynamics and pharmacokinetics of this compound tromethamine.

Table 1: Receptor Selectivity and Potency

| Parameter | FP Receptor | EP3 Receptor | Selectivity (FP vs. EP3) | Reference |

| Selectivity | - | - | ~10-fold | [1][6] |

| EC50 | Similar to EP3 | Similar to FP | - | [1] |

Note: While this compound demonstrates a higher selectivity for the FP receptor, its functional potency (EC50) is similar at both the FP and EP3 receptors, explaining the clinical significance of its off-target effects.

Table 2: Clinical Pharmacokinetics (250 mcg Intramuscular Dose)

| Parameter | Value | Unit | Reference |

| Time to Peak Plasma Concentration | 15 - 60 | minutes | [7] |

| Peak Plasma Concentration | 2718 - 3097 | picograms/mL | [7] |

| Half-life | ~8 | minutes | [8] |

Experimental Protocols

The following section details a standard methodology for assessing the contractile effect of this compound tromethamine on uterine smooth muscle in vitro.

In Vitro Myometrial Contractility Assay

This protocol describes the measurement of isometric contractions of human myometrial tissue strips in an organ bath system.[7][8][9]

4.1.1. Materials and Reagents

-

Human myometrial biopsies (obtained with informed consent from patients undergoing cesarean section)

-

Krebs-bicarbonate solution (composition below)

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

-

Multi-chamber organ bath system with isometric force transducers

-

Data acquisition system

-

This compound tromethamine stock solution

Krebs-Bicarbonate Solution Composition:

| Component | Concentration (mM) |

| NaCl | 118 |

| KCl | 4.75 |

| KH2PO4 | 1.2 |

| NaHCO3 | 25 |

| Glucose | 20 |

| MgCl2 | 1.2 |

| CaCl2 | 1.8 |

| pH should be adjusted to 7.4 when bubbled with carbogen gas. |

4.1.2. Procedure

-

Tissue Preparation:

-

Immediately place fresh myometrial biopsies in ice-cold Krebs-bicarbonate solution.

-

Under a dissecting microscope, carefully remove the perimetrium and endometrium to isolate the myometrial tissue.

-

Dissect the myometrium into longitudinal strips approximately 10 mm in length and 2 mm in width.

-

-

Organ Bath Setup and Equilibration:

-

Mount the myometrial strips vertically in the organ bath chambers filled with Krebs-bicarbonate solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply a passive tension of 2 grams to each strip and allow the tissue to equilibrate for at least 2 hours. During this period, spontaneous contractions should develop. Replace the Krebs solution every 15-20 minutes.

-

-

Application of this compound Tromethamine:

-

Once stable spontaneous contractions are established, begin the cumulative addition of this compound tromethamine to the organ bath.

-

Start with a low concentration (e.g., 1 nM) and increase in a stepwise manner (e.g., half-log increments) up to a high concentration (e.g., 10 µM).

-

Allow the tissue to respond to each concentration for a fixed period (e.g., 20-30 minutes) before adding the next concentration.

-

-

Data Acquisition and Analysis:

-

Continuously record the isometric tension generated by the myometrial strips using the data acquisition system.

-

Analyze the data to determine the effect of this compound tromethamine on the frequency, amplitude, and duration of contractions.

-

Calculate the integral of contractile activity (area under the curve) to quantify the total contractile force.

-

Construct concentration-response curves to determine the EC50 of this compound tromethamine.

-

Conclusion

The primary mechanism of action of this compound tromethamine is the potent agonism of the FP receptor, leading to a Gq-mediated increase in intracellular calcium and subsequent myometrial contraction. Its clinical efficacy is, however, accompanied by side effects that are largely attributable to its off-target activation of the EP3 receptor and its complex downstream signaling pathways. A thorough understanding of these molecular mechanisms is crucial for the development of more selective and safer uterotonic agents. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such novel compounds.

References

- 1. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prostanoid Receptors [sigmaaldrich.com]

- 4. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin E Receptor EP3 Subtype Induces Neurite Retraction via Small GTPase Rho* | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Human Myometrial Contractility Assays [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Carboprost as a Synthetic Prostaglandin F2α Analogue

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Carboprost, a synthetic analogue of Prostaglandin (B15479496) F2α (PGF2α), is a potent oxytocic agent widely used in obstetrics to control postpartum hemorrhage due to uterine atony. Chemically designated as (15S)-15-methyl PGF2α, its structure is modified to resist the rapid metabolic inactivation that characterizes natural prostaglandins, thereby conferring a longer duration of action.[1] This technical guide provides a comprehensive overview of this compound's mechanism of action, pharmacological profile, key experimental evaluation protocols, and a summary of its chemical synthesis. By activating the Prostaglandin F (FP) receptor, this compound triggers a well-defined intracellular signaling cascade, leading to a significant increase in intracellular calcium and forceful, sustained contractions of the myometrium.[2] This document consolidates quantitative data, details methodologies for its scientific evaluation, and presents critical signaling and experimental workflows to serve as a resource for professionals in drug research and development.

Mechanism of Action

This compound exerts its therapeutic effect by mimicking the action of endogenous PGF2α.[3] It is a potent agonist of the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR) that is highly expressed in the uterine smooth muscle (myometrium).[4][5] The methylation at the C-15 position is a key structural modification that prevents oxidation by 15-hydroxyprostaglandin dehydrogenase, the primary enzyme responsible for the rapid degradation of natural prostaglandins.[1] This structural change significantly prolongs the drug's biological activity.

FP Receptor Binding and Intracellular Signaling

The binding of this compound to the FP receptor primarily activates the Gq alpha subunit of the associated heterotrimeric G-protein.[4] This initiates a downstream signaling cascade, as detailed below:

-

Gq Protein Activation: Ligand binding induces a conformational change in the FP receptor, leading to the exchange of GDP for GTP on the Gαq subunit and its dissociation from the βγ subunits.

-

Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ).[2]

-

Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[3]

-

Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC). PKC contributes to the contractile response by phosphorylating various proteins that enhance the calcium sensitivity of the contractile machinery.[2]

-

Muscle Contraction: The surge in intracellular Ca²⁺ is the critical step for muscle contraction. Calcium ions bind to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the light chains of myosin, enabling the interaction between myosin and actin filaments and resulting in forceful smooth muscle contraction.[2]

This cascade leads to intense and sustained uterine contractions, which constrict uterine blood vessels at the placental implantation site, providing hemostasis and controlling postpartum bleeding.[6]

Pharmacological Profile

Pharmacodynamics

This compound is a potent stimulant of smooth muscle. Its primary therapeutic effect is on the myometrium, where it increases the amplitude and frequency of contractions.[7] However, it also affects other smooth muscle tissues, leading to its characteristic side effect profile. These effects include:

-

Gastrointestinal Tract: Stimulation of GI smooth muscle is common, often resulting in vomiting and diarrhea.[8]

-

Vascular Smooth Muscle: At higher doses, this compound can cause vasoconstriction, potentially leading to an increase in blood pressure.[8]

-

Bronchial Smooth Muscle: Transient bronchoconstriction can occur, necessitating caution in patients with asthma.[4]

Quantitative Affinity and Potency Data

Notably, this compound exhibits only a 10-fold selectivity for the FP receptor over the Prostaglandin E Receptor Subtype 3 (EP3).[9] Off-target activation of the EP3 receptor is believed to contribute to side effects such as fever and hypertension.[9] For context, EC₅₀ values for other well-characterized FP receptor agonists are provided in the table below.

| Compound | Receptor | Assay Type | Cell/Tissue Type | Parameter | Value (nM) |

| PGF2α (Parent Compound) | FP | Inositol Phosphate Turnover | Swiss 3T3 Cells | EC₅₀ | 28.5 ± 5.26[3] |

| Fluprostenol (Potent Agonist) | FP | Inositol Phosphate Turnover | Swiss 3T3 Cells | EC₅₀ | 3.67 ± 0.61[3] |

| Travoprost Acid | FP | Intracellular Ca²⁺ Mobilization | Human Ocular FP Receptor | EC₅₀ | 17.5 - 37 |

| Bimatoprost Acid | FP | Intracellular Ca²⁺ Mobilization | Human Ocular FP Receptor | EC₅₀ | 23.3 - 49.0 |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and a longer duration of action compared to natural PGF2α.

| Parameter | Description | Value / Characteristic |

| Administration | Intramuscular (IM) injection.[6] | 250 mcg initial dose.[6] |

| Absorption | Rapidly absorbed following IM administration.[7] | - |

| Tmax (Time to Peak) | Time to reach maximum plasma concentration. | 15 - 60 minutes.[7] |

| Peak Plasma Conc. | Cmax after a single 250 mcg IM dose postpartum. | ~2700 - 3100 pg/mL.[6][8] |

| Metabolism | Resistant to oxidation at C-15. Primarily metabolized via β- and ω-oxidation of the carboxylic acid side chain.[4] | Slower metabolism than PGF2α. |

| Excretion | Metabolites are primarily excreted in the urine.[4] | - |

Key Experimental Protocols

Evaluating the activity of this compound or novel FP receptor agonists requires a suite of in vitro and ex vivo assays. The following sections detail the methodologies for three critical experiments.

Radioligand Competition Binding Assay (Ki Determination)

This assay determines the affinity of an unlabeled compound (like this compound) for the FP receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-PGF2α).

Methodology:

-

Membrane Preparation:

-

Culture cells expressing a high density of FP receptors (e.g., HEK293 cells transfected with the human FP receptor, or use tissue homogenates from bovine corpus luteum).

-

Harvest cells and homogenize in an ice-cold buffer (e.g., Tris-HCl) using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in an assay buffer and determine the protein concentration (e.g., via BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Add a serial dilution of the unlabeled test compound (this compound).

-

Add a fixed concentration of the radiolabeled ligand (e.g., [³H]-PGF2α), typically at its Kd concentration.

-

To determine non-specific binding, prepare parallel wells containing a high concentration of an unlabeled FP agonist (e.g., 10 µM PGF2α).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

-

Incubation and Termination:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Subtract non-specific binding from all other measurements to get specific binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Uterine Contractility Assay (EC₅₀ Determination)

This ex vivo assay directly measures the functional effect of this compound on uterine smooth muscle contraction, allowing for the determination of its potency (EC₅₀) and efficacy.

Methodology:

-

Tissue Preparation:

-

Obtain fresh human myometrial tissue biopsies from consenting patients undergoing elective cesarean section.

-

Immediately place the tissue in ice-cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

In the lab, carefully dissect longitudinal strips of myometrium (e.g., 2 mm wide x 10 mm long), removing connective and vascular tissue.

-

-

Organ Bath Setup:

-

Mount the myometrial strips vertically in organ bath chambers (1-5 mL volume) containing Krebs solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Attach one end of the tissue strip to a fixed hook and the other end to an isometric force transducer.

-

Apply a passive tension (e.g., 2 grams) and allow the tissue to equilibrate for 1-2 hours, during which spontaneous contractions should develop. Replace the Krebs solution every 15-20 minutes.

-

-

Experimental Protocol:

-

Once stable, spontaneous contractions are established, begin the experiment.

-

Add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), allowing the tissue to respond for a fixed period (e.g., 20 minutes) at each concentration before adding the next.

-

Continuously record the isometric force generated by the tissue strips using a data acquisition system.

-

-

Data Analysis:

-

Quantify the contractile response. A common metric is the integral of contractile activity (Area Under the Curve, AUC) over a set time period (e.g., 10-20 minutes) for each concentration.

-

Normalize the data by expressing the response at each concentration as a percentage of the maximal response achieved.

-

Plot the normalized response against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration that produces 50% of the maximal effect).

-

Intracellular Calcium Mobilization Assay

This cell-based functional assay measures the increase in intracellular calcium ([Ca²⁺]i) following FP receptor activation, which is a direct downstream consequence of Gq signaling.

Methodology:

-

Cell Preparation:

-

Plate cells expressing the FP receptor (e.g., Swiss 3T3 cells or transfected HEK293 cells) in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

On the day of the assay, remove the growth medium.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent indicator dye. A common choice is Fura-2 AM or Fluo-4 AM.

-

Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing the dye (e.g., 2-5 µM Fluo-4 AM) and an agent like probenecid (B1678239) to prevent dye leakage.

-

Incubate the cells with the loading buffer for 45-60 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the active dye inside.

-

Wash the cells gently with the assay buffer to remove extracellular dye.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader equipped with injectors.

-

Set the reader to kinetic mode, measuring fluorescence at appropriate excitation/emission wavelengths (e.g., Ex/Em ~485/525 nm for Fluo-4) at intervals of 1-2 seconds.

-

Record a stable baseline fluorescence for 15-30 seconds.

-

-

Agonist Addition and Data Acquisition:

-

Using the instrument's injectors, add varying concentrations of this compound to the wells.

-

Continue to record the fluorescence signal for an additional 2-3 minutes to capture the full calcium transient (rapid peak and subsequent decay).

-

-

Data Analysis:

-

For each well, calculate the peak fluorescence response relative to the baseline.

-

Plot the peak response against the log concentration of this compound.

-

Fit the data to a dose-response curve to determine the EC₅₀ for calcium mobilization.[3]

-

Chemical Synthesis Overview

The synthesis of this compound (15-methyl-PGF2α) often utilizes the well-established Corey lactone as a key starting material. The critical step is the introduction of the methyl group at the C-15 position, which prevents metabolic oxidation.

A simplified, conceptual workflow is as follows:

-

Starting Material: The synthesis begins with the Corey lactone, a versatile building block in prostaglandin synthesis.

-

C-15 Modification: The ketone group on the lower side chain precursor is reacted with a methylating agent, such as a methyl Grignard reagent (MeMgBr) or trimethylaluminium.[1] This reaction forms a tertiary alcohol, introducing the crucial 15-methyl group. This step typically produces a mixture of diastereomers (15-S and 15-R).

-

Chain Elaboration: The upper and lower side chains are elaborated using standard organic chemistry transformations, such as Wittig reactions, to install the correct stereochemistry and double bonds.

-

Purification and Separation: The diastereomers are separated, often via chromatography, to isolate the desired (15S) isomer, which is the biologically active form of this compound.[1]

-

Deprotection: Removal of any protecting groups used during the synthesis yields the final this compound molecule.

Conclusion

This compound is a cornerstone therapy for postpartum hemorrhage, and its efficacy is rooted in a well-understood pharmacological profile. As a stable analogue of PGF2α, it potently activates the myometrial FP receptor, leading to forceful uterine contractions via the Gq-PLC-Ca²⁺ signaling pathway. Its enhanced potency and duration of action over the natural prostaglandin are direct results of its resistance to metabolic inactivation. The off-target effects, primarily mediated by the EP3 receptor, define its clinical limitations and side-effect profile. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of this compound and the discovery of novel, more selective FP receptor modulators. This guide serves as a technical resource for scientists engaged in the ongoing effort to refine and improve therapies targeting the prostaglandin signaling system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. WikiGenes - PTGFR - prostaglandin F receptor (FP) [wikigenes.org]

- 3. FP prostaglandin receptors mediating inositol phosphates generation and calcium mobilization in Swiss 3T3 cells: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluprostenol activates phospholipase C and Ca2+ mobilization in human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tga.gov.au [tga.gov.au]

- 8. Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Synthesis of 15-methyl-PGF2α: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-methyl-PGF2α, known pharmaceutically as carboprost, is a synthetic prostaglandin (B15479496) analogue of PGF2α. Its structural modification, the methylation at the C-15 position, prevents the metabolic oxidation of the C-15 hydroxyl group, thereby prolonging its biological activity.[1] this compound is a potent oxytocic agent used primarily for the treatment of postpartum hemorrhage and for second-trimester abortions.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis of 15-methyl-PGF2α, with a focus on the widely adopted Corey synthesis route. Detailed experimental protocols for key transformations, quantitative data, and visualizations of the synthetic workflow and relevant signaling pathways are presented to serve as a valuable resource for professionals in the field of drug development and organic synthesis.

Retrosynthetic Strategy: The Corey Approach

The most established and versatile approach to the synthesis of prostaglandins, including 15-methyl-PGF2α, was pioneered by E.J. Corey.[3][4] The retrosynthetic analysis hinges on the disconnection of the two side chains, leading back to a key intermediate known as the Corey lactone. This bicyclic compound contains the stereochemical information necessary for the controlled construction of the cyclopentane (B165970) core of the prostaglandin.

The general retrosynthetic pathway is as follows:

Caption: Retrosynthetic analysis of 15-methyl-PGF2α based on the Corey synthesis.

Synthesis of the Corey Lactone Intermediate

The synthesis of the pivotal Corey lactone has been the subject of extensive research, with numerous modifications and improvements on the original route. A common pathway commences from a Diels-Alder reaction to construct the bicyclo[2.2.1]heptane skeleton.

Experimental Protocol: Synthesis of Corey Lactone

A representative procedure for the synthesis of the Corey lactone is outlined below. It should be noted that various alternative routes exist, including asymmetric syntheses to yield enantiomerically pure material.

Step 1: Diels-Alder Cycloaddition

A substituted cyclopentadiene (B3395910) is reacted with an appropriate dienophile, such as 2-chloroacrylonitrile, in the presence of a Lewis acid catalyst like copper(II) tetrafluoroborate (B81430) to yield a bicyclo[2.2.1]heptene derivative.[3]

Step 2: Hydrolysis and Ketone Formation

The resulting adduct is hydrolyzed under basic conditions (e.g., aqueous potassium hydroxide (B78521) in DMSO) to afford the corresponding ketone.[3]

Step 3: Baeyer-Villiger Oxidation

The ketone undergoes a Baeyer-Villiger oxidation, for instance with m-chloroperoxybenzoic acid (mCPBA) and sodium bicarbonate, to introduce the lactone functionality.[3]

Step 4: Iodolactonization

The olefin within the bicyclic system is subjected to iodolactonization. This is typically achieved by hydrolysis of the ester followed by treatment with potassium triiodide (KI3) to furnish the iodolactone.[3]

Step 5: Deiodination and Protection

The iodine is removed via radical dehalogenation using tributyltin hydride (n-Bu3SnH) and a radical initiator like azobisisobutyronitrile (AIBN). The free hydroxyl group is often protected, for example, as an acetate (B1210297) ester, to yield the Corey lactone.[5]

Elaboration of the Prostaglandin Core

With the Corey lactone in hand, the synthesis proceeds with the introduction of the 15-methyl group and the sequential attachment of the two side chains.

Experimental Workflow for the Synthesis of 15-methyl-PGF2α

Caption: General experimental workflow for the synthesis of 15-methyl-PGF2α from the Corey lactone.

Detailed Experimental Protocols

Step 1: Methylation of the Corey Lactone

The introduction of the 15-methyl group is a critical step. The Corey lactone is treated with a methylating agent such as methylmagnesium bromide (MeMgBr) or trimethylaluminum (B3029685) (Me3Al). This reaction typically yields a mixture of the desired 15(S) and the undesired 15(R) epimers.[1][6] The ratio of these epimers can be influenced by the choice of reagent and reaction conditions.

-

Protocol: To a solution of the protected Corey lactone in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperature (e.g., -78 °C), a solution of methylmagnesium chloride in THF is added dropwise. The reaction is stirred for several hours at low temperature and then quenched, for example, with saturated aqueous ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

Step 2: Lactone Opening and Functional Group Manipulations

The lactone is opened, typically via reduction with a hydride reagent like diisobutylaluminium hydride (DIBAL-H), to reveal a lactol. The hydroxyl groups are often protected with suitable protecting groups (e.g., tetrahydropyranyl ethers) to prevent unwanted side reactions in subsequent steps. The primary alcohol is then selectively oxidized to an aldehyde, for instance, using a Collins oxidation (CrO3·2pyridine) or other modern oxidation methods.

Step 3: ω-Chain Installation via Horner-Wadsworth-Emmons Reaction

The lower (ω) side chain is installed using a Horner-Wadsworth-Emmons (HWE) reaction. The aldehyde is reacted with a phosphonate (B1237965) ylide, which is generated by treating a suitable phosphonate ester with a base like sodium hydride. The HWE reaction is generally highly E-selective, leading to the desired trans double bond.

-

Protocol: To a suspension of sodium hydride in a dry solvent such as dimethoxyethane (DME), a solution of dimethyl (2-oxoheptyl)phosphonate is added at room temperature. The mixture is stirred to allow for the formation of the ylide. A solution of the aldehyde intermediate in the same solvent is then added, and the reaction is stirred until completion. Work-up involves quenching the reaction, extraction, and purification of the resulting enone.

Step 4: Stereoselective Reduction of the C-15 Ketone

The ketone at C-15 of the newly installed side chain is stereoselectively reduced to the corresponding alcohol. This reduction is crucial for establishing the correct stereochemistry. Reagents like zinc borohydride (B1222165) (Zn(BH4)2) can be employed for this transformation.

Step 5: α-Chain Installation via Wittig Reaction

The upper (α) side chain is introduced via a Wittig reaction. The lactol is reacted with a phosphonium (B103445) ylide generated from a suitable phosphonium salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide) and a strong base like sodium dimsyl (the sodium salt of dimethyl sulfoxide).

-

Protocol: A solution of the phosphonium ylide is prepared by reacting (4-carboxybutyl)triphenylphosphonium bromide with a base such as sodium amide in DMSO. The lactol intermediate is then added to the ylide solution, and the reaction is allowed to proceed. The reaction is quenched, and the product is extracted and purified.

Step 6: Deprotection and Purification

In the final steps, all protecting groups are removed. For example, tetrahydropyranyl ethers can be cleaved under acidic conditions (e.g., acetic acid in water). The final product, 15-methyl-PGF2α, is then purified. As the synthesis often yields a mixture of the 15(S) and 15(R) epimers, a final purification step, such as high-performance liquid chromatography (HPLC), is often necessary to isolate the desired 15(S)-epimer (this compound).

Quantitative Data

The following tables summarize representative quantitative data for the key synthetic steps. Yields can vary significantly depending on the specific reagents, conditions, and scale of the reaction.

Table 1: Synthesis of Key Intermediates

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| Corey Lactone Synthesis | Substituted Cyclopentadiene | Corey Lactone | Multi-step | 50-60 |

| Methylation | Corey Lactone | Methylated Lactone | MeMgBr or Me3Al | 80-90 (mixture of epimers) |

| HWE Reaction | Aldehyde Intermediate | Enone Intermediate | Phosphonate Ylide | 70-85 |

| Wittig Reaction | Lactol Intermediate | Protected 15-methyl-PGF2α | Phosphonium Ylide | 60-75 |

Table 2: Physicochemical and Spectroscopic Data for 15(S)-methyl-PGF2α (this compound)

| Property | Value |

| Molecular Formula | C21H36O5 |

| Molecular Weight | 368.5 g/mol |

| Appearance | A solution in methyl acetate |

| 1H NMR (CDCl3, 300 MHz) | δ (ppm): 0.88 (t, J = 7.2 Hz, 3H), 1.25 (s, 3H), ... |

| 13C NMR (CDCl3, 75 MHz) | δ (ppm): 14.1, 22.6, 24.9, 25.4, ... |

| Mass Spectrometry (ES) | m/z 369.25 [M+H]+ |

(Note: Specific NMR and MS data should be obtained from experimental characterization of the synthesized compound and may vary slightly based on instrumentation and conditions.)

Biological Context: PGF2α Receptor Signaling Pathway

15-methyl-PGF2α exerts its biological effects by acting as an agonist at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding of this compound to the FP receptor initiates an intracellular signaling cascade that leads to smooth muscle contraction, particularly in the uterus.

Caption: Simplified signaling pathway of 15-methyl-PGF2α (this compound) via the FP receptor.

Conclusion

The chemical synthesis of 15-methyl-PGF2α is a testament to the power of strategic organic synthesis. The Corey approach, centered around the versatile Corey lactone intermediate, provides a robust and adaptable framework for the construction of this medicinally important prostaglandin analogue. Understanding the nuances of each synthetic step, from the stereoselective introduction of the 15-methyl group to the crucial olefination reactions, is paramount for the efficient and scalable production of this compound. This guide has provided a detailed overview of the synthetic route, experimental considerations, and the underlying biological mechanism to aid researchers and professionals in the pharmaceutical sciences.

References

- 1. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Synthetic method of (-)-Corey lactone diol - Eureka | Patsnap [eureka.patsnap.com]

- 5. asianpubs.org [asianpubs.org]

- 6. US20100041912A1 - Method for the wittig reaction in the preparation of this compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Molecular Structure and IUPAC Nomenclature of Carboprost

This technical guide provides a detailed overview of the molecular structure, IUPAC name, and physicochemical properties of Carboprost. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this synthetic prostaglandin (B15479496) analogue.

Molecular Structure and IUPAC Name

This compound is a synthetic prostaglandin analogue of prostaglandin F2α (PGF2α). Specifically, it is the 15-methyl analogue of PGF2α.[1][2] This structural modification, the addition of a methyl group at the C15 position, protects the molecule from rapid metabolic degradation, thereby prolonging its biological activity.[3]

The IUPAC name for this compound is (5Z,9α,11α,13E,15S)-9,11,15-trihydroxy-15-methylprosta-5,13-dien-1-oic acid .[1][2]

This compound is often formulated as its tromethamine salt, known as this compound tromethamine. The IUPAC name for this compound tromethamine is 2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid .[4]

The relationship between the IUPAC name and the core molecular structure is illustrated in the following diagram:

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its tromethamine salt is presented in the table below for easy comparison.

| Property | This compound | This compound Tromethamine | Reference(s) |

| Molecular Formula | C21H36O5 | C25H47NO8 | [2],[4] |

| Molecular Weight | 368.5 g/mol | 489.6 g/mol | [2],[4] |

| CAS Number | 35700-23-3 | 58551-69-2 | [1][2],[1][4] |

| Appearance | - | White to slightly off-white crystalline powder | [3][5] |

| Melting Point | - | 95-105 °C | [3][4] |

| Solubility | - | Readily soluble in water (>75 mg/mL at room temperature) | [3][6] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are proprietary and typically outlined in patents and specialized peer-reviewed scientific literature. The original synthesis was reported by researchers at The Upjohn Company. For researchers aiming to replicate or build upon this work, consulting the primary literature, such as the patents filed by Bundy et al. (e.g., US Patent 3,728,382), is recommended.[7] Analytical methods for quantification in biological matrices often involve techniques like liquid chromatography-mass spectrometry (LC-MS), which would require specific method development and validation according to the experimental context.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by mimicking endogenous PGF2α.[8][9] It binds to the prostaglandin F receptor, which is a G-protein coupled receptor (GPCR).[2][8] This binding event initiates an intracellular signaling cascade that results in smooth muscle contraction.[2][8] The primary application of this mechanism is in obstetrics to induce uterine contractions for the termination of pregnancy and to control postpartum hemorrhage.[10][11]

The signaling pathway for this compound's mechanism of action is as follows:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H36O5 | CID 5281075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. e-lactancia.org [e-lactancia.org]

- 4. This compound Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. This compound [drugfuture.com]

- 8. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]

- 9. mims.com [mims.com]

- 10. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 11. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Pharmacological Properties of Carboprost Tromethamine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core pharmacological properties of Carboprost tromethamine, a synthetic prostaglandin (B15479496) analog. It details its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical effects, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Pharmacological Profile

This compound tromethamine is the tromethamine salt of the (15S)-15 methyl analogue of the naturally occurring prostaglandin F2α (PGF2α).[1] This methylation at the C15 position is critical as it significantly inhibits metabolism by the enzyme 15-hydroxyprostaglandin dehydrogenase, resulting in a longer duration of action compared to endogenous PGF2α.[2][3] Clinically, it is utilized for its potent oxytocic (uterotonic) properties, primarily in obstetrics for the treatment of postpartum hemorrhage (PPH) due to uterine atony and for the induction of second-trimester abortions.[1]

Mechanism of Action

This compound exerts its effects by acting as a potent agonist at the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[3] The FP receptor is predominantly coupled to the Gq alpha subunit (Gαq).[3] The binding of this compound initiates a conformational change in the receptor, triggering the following intracellular signaling cascade:

-

Gαq Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.[4]

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions into the cytosol.[6]

-

Smooth Muscle Contraction: The elevated intracellular Ca²⁺ concentration leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in forceful smooth muscle contraction.

This cascade in uterine smooth muscle (myometrium) results in strong, rhythmic contractions similar to those observed during labor, which constricts uterine blood vessels at the placental site, leading to hemostasis.[7]

References

- 1. This compound Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdr.net [pdr.net]

- 3. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. The Contractile Effects of Oxytocin, Ergonovine, and this compound and Their Combinations: an In Vitro Study on Human Myometrial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Carboprost Receptor Binding Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carboprost, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent oxytocic agent primarily utilized for the control of postpartum hemorrhage and for pregnancy termination. Its therapeutic effects are mediated through its interaction with prostanoid receptors, a family of G-protein coupled receptors. This technical guide provides a comprehensive overview of the binding affinity and specificity of this compound for its primary target, the prostaglandin F receptor (FP receptor), as well as its interactions with other prostanoid receptors. Detailed experimental protocols for assessing receptor binding are provided, along with visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's molecular pharmacology.

This compound: Mechanism of Action

This compound mimics the action of endogenous PGF2α by binding to and activating the FP receptor, which is predominantly expressed in the myometrium. This interaction initiates a signaling cascade that leads to uterine muscle contraction. The primary mechanism involves the coupling of the FP receptor to Gq proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium concentration is the key driver of myometrial contraction.

Receptor Binding Affinity and Specificity

The therapeutic efficacy and side-effect profile of this compound are directly related to its binding affinity and specificity for the various prostanoid receptors.

Quantitative Binding Data

| Receptor | Ligand | Binding Affinity (Ki) | Notes |

| FP | This compound | High Affinity (nM range) | Primary therapeutic target. |

| EP1 | This compound | Lower Affinity | Potential for off-target effects. |

| EP2 | This compound | Lower Affinity | Potential for off-target effects. |

| EP3 | This compound | Moderate Affinity | Significant off-target interaction, with a reported 10-fold lower selectivity compared to the FP receptor. The EC50 of this compound is similar for both FP and EP3 receptors, contributing to side effects such as fever and hypertension.[1] |

| EP4 | This compound | Lower Affinity | Potential for off-target effects. |

| DP | This compound | Low to Negligible Affinity | - |

| IP | This compound | Low to Negligible Affinity | - |

| TP | This compound | Low to Negligible Affinity | - |

Note: Specific numerical Ki values for this compound across all prostanoid receptors are not consistently reported in publicly available literature. The table reflects the qualitative understanding of its binding profile.

Receptor Specificity

This compound exhibits a degree of selectivity for the FP receptor, its primary therapeutic target. However, it is not entirely specific and shows significant cross-reactivity with the EP3 receptor.[1] This lack of absolute specificity is clinically relevant, as the activation of the EP3 receptor is associated with some of this compound's known side effects, including fever and hypertension. Its affinity for other prostanoid receptors (EP1, EP2, EP4, DP, IP, and TP) is considered to be significantly lower.

Experimental Protocols

The following section details the methodology for a standard radioligand binding assay used to determine the binding affinity of compounds like this compound to prostanoid receptors.

Radioligand Binding Assay

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific prostanoid receptor.

Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand that is specifically bound to the receptor of interest expressed in a cell membrane preparation.

Materials:

-

Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human prostanoid receptor of interest (e.g., HEK293 cells expressing the FP receptor).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]-PGF2α for the FP receptor).

-

Test Compound: this compound tromethamine.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., unlabeled PGF2α).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail and Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using hypotonic buffer and mechanical homogenization.

-

Centrifuge the lysate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a specific protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding Wells: Add membrane preparation, radioligand, and a saturating concentration of the unlabeled ligand.

-

Competition Binding Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (this compound).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway of this compound at the FP Receptor

Caption: this compound-induced FP receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity.

Logical Relationship of this compound Receptor Specificity

Caption: this compound's prostanoid receptor binding profile.

References

In vitro effects of Carboprost on myometrial tissue

An In-Depth Technical Guide to the In Vitro Effects of Carboprost on Myometrial Tissue

Introduction

This compound, a synthetic 15-methyl analog of prostaglandin (B15479496) F2α (PGF2α), is a potent oxytocic agent widely employed in clinical practice for the management of postpartum hemorrhage due to uterine atony.[1][2][3] Its primary pharmacological action is the stimulation of myometrial contractions.[1][2] Understanding the precise in vitro effects and the underlying molecular mechanisms of this compound on myometrial tissue is crucial for optimizing its therapeutic use and for the development of novel uterotonic agents. This technical guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its in vitro assessment, and a summary of quantitative data from comparative studies.

Mechanism of Action: FP Receptor-Mediated Signaling

This compound exerts its uterotonic effects by acting as a potent agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR) found on the surface of myometrial smooth muscle cells.[1][4][5] The binding of this compound to the FP receptor initiates a well-defined intracellular signaling cascade that culminates in forceful and sustained uterine contractions.[6]

The signaling pathway is primarily mediated through the Gq alpha subunit of the G-protein complex. Activation of this pathway leads to the stimulation of phospholipase C (PLC).[1] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, the primary intracellular calcium store. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm.[1][6]

-

Calcium-Calmodulin Activation: The resulting increase in intracellular Ca2+ concentration is a critical event in muscle contraction.[7] Cytosolic Ca2+ binds to the protein calmodulin, forming a Ca2+-calmodulin complex.[1]

-

Myosin Light-Chain Phosphorylation: The Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the regulatory light chains of myosin, which enables the interaction between myosin heads and actin filaments, leading to smooth muscle contraction.[1]

-

DAG-PKC Pathway: Simultaneously, DAG activates protein kinase C (PKC), which contributes to the contractile response by enhancing the calcium sensitivity of the contractile apparatus and promoting sustained contractions.[1]

Experimental Protocols for In Vitro Contractility Studies

The contractile effects of this compound on myometrial tissue are typically investigated using an in vitro organ bath system. This methodology allows for the precise measurement of isometric tension generated by isolated myometrial strips in response to pharmacological agents.

Tissue Acquisition and Preparation

-

Source: Myometrial biopsies are obtained from consenting patients undergoing elective cesarean deliveries.[8][9] Samples are typically taken from the upper margin of the uterine incision.

-

Transport: The tissue is immediately placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs solution, for transport to the laboratory.

-

Dissection: The myometrium is dissected from the serosa and decidua. Longitudinal myometrial strips (e.g., 10 mm long x 2 mm wide) are carefully cut from the biopsy.[8]

Organ Bath Setup and Equilibration

-

Mounting: Myometrial strips are vertically suspended in organ bath chambers (e.g., 10-20 mL capacity) filled with PSS. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.[9]

-

Environment: The PSS is maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain a physiological pH of ~7.4.[9]

-

Tensioning and Equilibration: A passive tension (e.g., 1-2 grams) is applied to each strip. The tissues are then allowed to equilibrate for a period of 60-120 minutes, during which the bath solution is changed periodically until spontaneous, regular contractions stabilize.[9]

Data Acquisition and Analysis

-

Recording: Isometric contractions are recorded using a force transducer connected to a data acquisition system.[9]

-

Dose-Response Protocol: After equilibration, cumulative concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) are added to the bath at set intervals.[8][10]

-

Parameters Measured: The contractile response is quantified by measuring several parameters:

-

Amplitude: The peak force of contractions.

-

Frequency: The number of contractions per unit of time (e.g., per 10 minutes).

-

Area Under the Curve (AUC): The integrated measure of force over time.

-

Motility Index (MI): Calculated as Amplitude × Frequency, providing a composite measure of uterine activity.[8][10]

-

Quantitative Data on Myometrial Contractility

In vitro studies have provided valuable quantitative data comparing the efficacy of this compound (often referred to by its natural analog, PGF2α) with other common uterotonic agents. The motility index (MI) is a primary outcome measure in these studies.

Table 1: Comparative Motility Index of Uterotonics in Non-Pretreated Myometrium

| Uterotonic Agent | Mean Motility Index (√g·contractions/10 min) | 95% Confidence Interval | Statistical Significance (vs. Oxytocin) | Source |

| Oxytocin (B344502) | 5.10 | 4.70 to 5.50 | - | [10] |

| Ergonovine | 3.46 | 3.13 to 3.80 | P < 0.001 | [10] |

| This compound (PGF2α) | 2.64 | 2.40 to 2.87 | P < 0.001 | [10] |

| Misoprostol | 2.52 | 2.22 to 2.82 | P < 0.001 | [10] |

Data from studies on myometrial strips from women not pre-exposed to oxytocin during labor show that oxytocin produces the most significant contractile response, with a motility index substantially higher than that of this compound, ergonovine, or misoprostol.[8][10]

Table 2: Effect of Oxytocin Pretreatment on this compound Potency

| Treatment Group | Parameter | Control (No Pretreatment) | Oxytocin Pretreatment | Statistical Significance | Source |

| This compound | pEC50 (Contractile Potency) | 6.81 ± 0.25 | 7.74 ± 0.56 | P = 0.03 | |

| This compound | Emax (Maximum Effect) | No significant difference | No significant difference | - | |

| Oxytocin | Emax (Maximum Effect) | 2.82 ± 0.98 | 1.62 ± 0.27 | P = 0.015 |

pEC50 is the negative logarithm of the molar concentration that produces 50% of the maximum possible effect. A higher pEC50 value indicates greater potency.

Studies on rat myometrium demonstrate that pretreatment with oxytocin, which leads to desensitization of oxytocin receptors, significantly enhances the contractile potency (pEC50) of this compound. While the maximum contractile effect (Emax) of this compound was not significantly different, the increased potency is a critical finding. This suggests that this compound is particularly effective in tissues that have become less responsive to oxytocin, a common clinical scenario.[8]

Conclusion

In vitro studies provide definitive evidence that this compound is a potent uterotonic agent that directly stimulates myometrial smooth muscle. Its mechanism of action is mediated by the FP receptor, triggering a well-characterized signaling cascade involving PLC, IP3, and intracellular calcium mobilization.[1][6] While comparative data indicate that oxytocin may induce a stronger contractile response in a non-desensitized uterus, this compound's efficacy is notably enhanced in oxytocin-pretreated tissue.[10] This synergistic and potent response in the context of oxytocin receptor desensitization underscores its vital role in managing uterine atony, particularly when initial oxytocin therapy is insufficient.[8] The experimental protocols and quantitative data outlined in this guide form the foundational knowledge for the rational clinical application of this compound and for future research in obstetric pharmacology.

References

- 1. What is the mechanism of this compound methylate? [synapse.patsnap.com]

- 2. simsrc.edu.in [simsrc.edu.in]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound | PPTX [slideshare.net]

- 5. Changes in expression of contractile FP and relaxatory EP2 receptors in pregnant rat myometrium during late gestation, at labor, and postpartum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]

- 7. Intracellular calcium stores and agonist-induced contractions in isolated human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Contractile Effects of Oxytocin, Ergonovine, and this compound and Their Combinations: an In Vitro Study on Human Myometrial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility and Stability Profile of Carboprost Tromethamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of carboprost tromethamine, a synthetic prostaglandin (B15479496) F2α analog. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API).

Introduction

This compound tromethamine is a potent oxytocic agent used primarily for the control of postpartum hemorrhage and for the termination of pregnancy.[1] Its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility and stability. A thorough understanding of these characteristics is crucial for the development of robust and effective pharmaceutical formulations.

Solubility Profile

This compound tromethamine is a white to slightly off-white crystalline powder.[2][3][4][5][6][7][8] It is the tromethamine salt of this compound, a modification that enhances its crystallinity and purity. The solubility of this compound tromethamine has been determined in various solvents, with a notable high solubility in aqueous media.

Quantitative Solubility Data

The solubility of this compound tromethamine in different solvents is summarized in the table below.

| Solvent System | Temperature | Concentration | Reference(s) |

| Water | Room Temperature | > 75 mg/mL | [2][3][4][5][6][7][8][9][10] |

| Water | Not Specified | 100 mg/mL (204.23 mM) | [11] |

| Water | Not Specified | 125 mg/mL (255.29 mM) (Sonication recommended) | [12] |

| Water | Not Specified | 2 mg/mL (clear solution) | [13] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (204.23 mM) | [11] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 99 mg/mL (202.19 mM) (Sonication recommended) | [12] |

| Phosphate-Buffered Saline (PBS) | Not Specified | 50 mg/mL (102.12 mM) (Sonication recommended) | [11] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Not Specified | 3.3 mg/mL (6.74 mM) (Sonication recommended) | [12] |

Stability Profile

The stability of this compound tromethamine is a critical attribute that influences its shelf-life, storage conditions, and formulation design. Degradation of the API can lead to loss of potency and the formation of potentially harmful impurities.

pH-Dependent Stability

A study on the degradation of this compound tromethamine in aqueous buffers at 60°C over 7 days revealed a significant dependence on pH. The drug exhibits greater stability in neutral to alkaline conditions.

| pH | Temperature | Duration | Remaining this compound (%) | Degradation Products (%) | Reference(s) |

| 7.3 | 60°C | 7 days | 85.1 | 14.9 | [10] |

| 8.0 | 60°C | 7 days | 91.5 | 8.5 | [10] |

| 9.1 | 60°C | 7 days | 98.2 | 1.8 | [10] |

| 9.55 | 37°C | 1 year | > 96-97 | < 3-4 | [13] |

Under acidic conditions, the primary degradation pathways include epimerization and dehydration.[13]

Temperature Stability

This compound tromethamine injection is recommended to be stored under refrigeration at 2°C to 8°C (36°F to 46°F).[14][15][16][17] However, it has been reported to be stable at room temperature for up to 9 days.[18][19] Stock solutions in solvent are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month.[11] As a powder, it can be stored at -20°C for up to 3 years.[12]

Photostability

Forced degradation studies are essential to determine the intrinsic photostability of a drug substance. The standard approach, as outlined in the ICH Q1B guideline, involves exposing the drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4][5][21]

Specific quantitative data on the photodegradation of this compound tromethamine is not available in the reviewed literature. However, a study on the related prostaglandin, dinoprost (B1670695) tromethamine, indicates that it is stable for 2 years in light-resistant containers.[22] For latanoprost (B1674536), another prostaglandin analog, ultraviolet B radiation has been shown to cause rapid degradation.[11]

Oxidative Stability

Forced degradation studies under oxidative conditions, typically using hydrogen peroxide, are performed to assess the susceptibility of the drug substance to oxidation.[23][24] The enzymatic oxidation of the C-15 hydroxyl group is a known metabolic degradation pathway for natural prostaglandins. The methylation at the C-15 position in this compound is designed to prevent this metabolic deactivation.[25]

Detailed quantitative data from forced oxidative degradation studies on this compound tromethamine are not publicly available.

Experimental Protocols

Solubility Determination (Equilibrium Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of this compound tromethamine.

-

Preparation: Add an excess amount of this compound tromethamine powder to a series of vials containing the desired solvent (e.g., water, buffers of different pH, organic solvents).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Analysis: Quantify the concentration of this compound tromethamine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in the specific solvent under the tested conditions.

References

- 1. Prostaglandin H Synthase-2-catalyzed Oxygenation of 2-Arachidonoylglycerol Is More Sensitive to Peroxide Tone than Oxygenation of Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. rdlaboratories.com [rdlaboratories.com]

- 5. ikev.org [ikev.org]

- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Method to determine stability and recovery of this compound and misoprostol in infusion preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hemabate (this compound Tromethamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effect of temperature and light on the stability of latanoprost and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholars.northwestern.edu [scholars.northwestern.edu]

- 13. researchgate.net [researchgate.net]

- 14. pdr.net [pdr.net]

- 15. scispace.com [scispace.com]

- 16. The enzymology of prostaglandin endoperoxide H synthases-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. e-lactancia.org [e-lactancia.org]

- 18. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound tromethamine [glowm.com]

- 20. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 22. Dinoprost | C20H34O5 | CID 5280363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. biomedres.us [biomedres.us]

- 24. Degradation of 40 selected pharmaceuticals by UV/H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Pharmacokinetics of Intramuscular Carboprost in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide delves into the current understanding of the pharmacokinetics of intramuscularly administered carboprost in preclinical animal models. It aims to provide a comprehensive summary of available quantitative data, experimental methodologies, and to highlight areas where further research is needed.

Introduction

This compound tromethamine, a synthetic 15-methyl analog of prostaglandin (B15479496) F2α, is a potent oxytocic agent. It is primarily used in veterinary and human medicine to control postpartum hemorrhage and for the termination of pregnancy. Its mechanism of action involves the stimulation of myometrial contractions. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in relevant animal models is crucial for the non-clinical safety and efficacy evaluation that informs clinical use. This guide synthesizes the currently available data on the pharmacokinetics of intramuscular this compound in animal models.

Quantitative Pharmacokinetic Data

A comprehensive review of published literature reveals a significant scarcity of detailed pharmacokinetic studies of intramuscular this compound in commonly used laboratory animal models such as rats, dogs, and rabbits. The most detailed data currently available is for the Rhesus monkey.

Table 1: Pharmacokinetic Parameters of Intramuscular this compound in Rhesus Monkeys

| Parameter | Value | Animal Model |

| Dose Range | 20 - 130 mcg (single injection) | Rhesus Monkey |

| Cmax (Peak Plasma Concentration) | 0.4 - 5 ng/mL | Rhesus Monkey |

| Tmax (Time to Peak Concentration) | 30 - 60 minutes | Rhesus Monkey |

| Time to Baseline Concentration | 6 - 8 hours | Rhesus Monkey |

Data sourced from product monograph information.[1][2][3]

Knowledge Gap:

There is a notable lack of publicly available pharmacokinetic data for intramuscular this compound in other key preclinical species. Studies in rats and rabbits have primarily focused on reproductive and embryotoxic effects rather than detailing the drug's pharmacokinetic profile.[1] A study in dogs investigated a different formulation and route of administration (this compound methylate intravaginal suppository), the data from which is not directly comparable to intramuscular administration of this compound tromethamine. This lack of comprehensive comparative pharmacokinetic data across multiple species represents a significant knowledge gap for researchers and drug developers.

Experimental Protocols